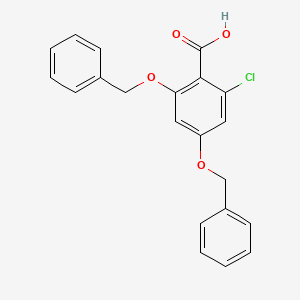

2,4-Bisbenzyloxy-6-chlorobenzoic acid

Description

2,4-Bisbenzyloxy-6-chlorobenzoic acid is a substituted benzoic acid derivative characterized by benzyloxy groups at positions 2 and 4 of the benzene ring and a chlorine atom at position 6. The benzyloxy (OCH₂C₆H₅) substituents serve as protective groups for hydroxyl moieties, making this compound valuable in multi-step organic syntheses where selective deprotection is required .

Properties

Molecular Formula |

C21H17ClO4 |

|---|---|

Molecular Weight |

368.8 g/mol |

IUPAC Name |

2-chloro-4,6-bis(phenylmethoxy)benzoic acid |

InChI |

InChI=1S/C21H17ClO4/c22-18-11-17(25-13-15-7-3-1-4-8-15)12-19(20(18)21(23)24)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24) |

InChI Key |

RUFUKGHVCJSSEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)C(=O)O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Substituents : A single hydroxyl (-OH) group at position 4.

- Key Properties :

- Contrast : Unlike this compound, the hydroxyl group in 4-hydroxybenzoic acid increases hydrophilicity, limiting its use in lipid-soluble applications. The absence of protective groups also restricts its utility in synthetic pathways requiring selective reactivity .

4-Bromo-2-chloro-6-methylbenzoic Acid

- Substituents : Bromine (Br) at position 4, chlorine (Cl) at 2, and methyl (CH₃) at 6.

- Key Properties: Regulatory status: Not classified as hazardous . Applications: Used in research and production due to its stability and halogen-driven electrophilic reactivity .

- Bromine’s higher atomic weight (79.9 vs. 35.45 for Cl) may also alter electronic effects .

2-(4-Chlorobenzoyl)-Benzoic Acid (CAS Entry c63)

- Substituents : A 4-chlorobenzoyl group at position 2.

- Key Properties :

- Contrast : The carbonyl group in this compound enhances electrophilicity, whereas the benzyloxy groups in the target compound may prioritize steric protection over electronic activation .

Data Table: Comparative Properties of Benzoic Acid Derivatives

*Calculated based on structural formula.

Key Research Findings

Benzyloxy vs. Hydroxy Groups : Benzyloxy substituents significantly increase lipophilicity (logP ~3.5 inferred) compared to hydroxy analogs (logP ~1.3 for 4-hydroxybenzoic acid), making the target compound more suitable for lipid-based drug delivery systems .

Chlorine Positional Effects : Chlorine at position 6 (meta to carboxyl) in the target compound may reduce acidity (pKa ~2.8–3.2 inferred) compared to ortho-substituted analogs like 2-chloro-6-methoxybenzoic acid (pKa ~2.5) due to reduced electron-withdrawing resonance effects .

Synthetic Utility: The benzyloxy groups in the target compound can be selectively removed via hydrogenolysis, enabling controlled synthesis of hydroxylated intermediates—a feature absent in methyl- or bromo-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.